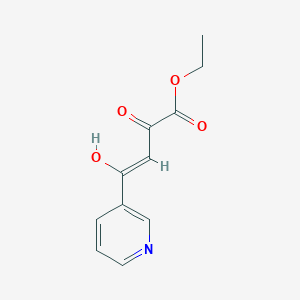

2-羟基-4-氧代-4-(吡啶-3-基)丁-2-烯酸乙酯

货号 B2464387

CAS 编号:

778531-36-5

分子量: 221.212

InChI 键: IPBQRMIJMLDWBX-POHAHGRESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

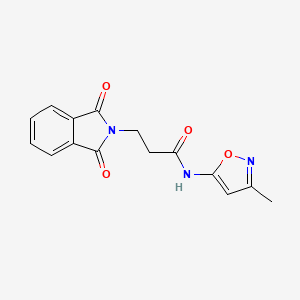

描述

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 and its IUPAC name is ethyl (Z)-4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate . The compound is canonicalized and has a complexity of 298 .

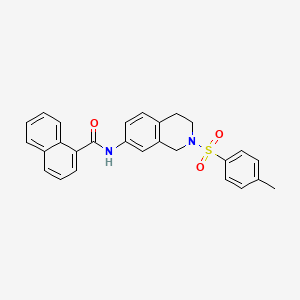

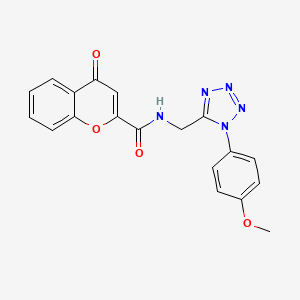

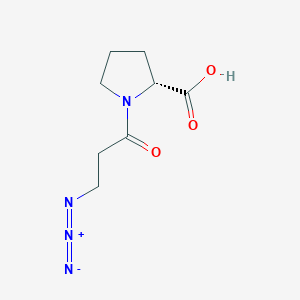

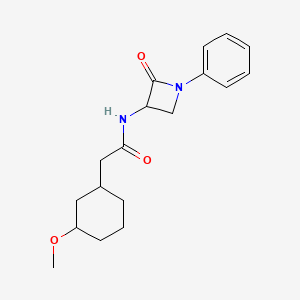

Molecular Structure Analysis

The molecular structure of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate includes a pyridine ring attached to a but-2-enoate group with an ethyl ester . The canonical SMILES representation isCCOC(=O)C(=O)C=C(C1=CN=CC=C1)O . The InChI representation is InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3/b9-6- . Physical And Chemical Properties Analysis

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate has a heavy atom count of 16 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a rotatable bond count of 5 and a topological polar surface area of 76.5Ų . The XLogP3 of the compound is 1.4 .科学研究应用

- Pinacol Boronic Esters : Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is a valuable building block in organic synthesis. Pinacol boronic esters, which are bench-stable and easy to purify, have played a prominent role in chemical transformations. They are used in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. The compound’s stability allows for efficient protodeboronation, expanding its synthetic applications .

- 2-Methyl-1H-indole-3-carboxylates : Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can be used to synthesize functionalized 2-methyl-1H-indole-3-carboxylates. Palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines leads to a series of derivatives with diverse electron-withdrawing and -donating groups .

- 5-Hydroxyindole-Based Compounds : The compound can serve as a starting material for the synthesis of EZH2 (enhancer of zeste homolog 2) inhibitors. These inhibitors play a crucial role in epigenetic regulation and cancer therapy. A facile method involving condensation reactions with aliphatic amines and β-ketoesters catalyzed by trichloroisocyanuric acid (TCCA) provides excellent yields and short reaction times .

- δ-®-Coniceine and Indolizidine 209B : Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These alkaloids have interesting biological activities and are valuable targets in natural product chemistry .

- Anti-Markovnikov Alkene Hydromethylation : The radical-based protodeboronation of alkyl boronic esters, combined with a Matteson–CH2–homologation, allows for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but was previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Organic Synthesis and Catalysis

Indole Derivatives Synthesis

EZH2 Inhibitors

Natural Product Synthesis

Hydromethylation Reactions

属性

IUPAC Name |

ethyl (Z)-4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAPYJAPWPPFJ-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CN=CC=C1)\O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)

![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)

![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)